molecular formula C27H26N2O4 B14121251 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,2-diphenylacetamide

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,2-diphenylacetamide

Cat. No.: B14121251
M. Wt: 442.5 g/mol
InChI Key: WTIOLXMTXLPQEJ-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,2-diphenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a quinoline core substituted with methoxy groups and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,2-diphenylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde under basic conditions.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the Ethyl Chain: This step involves the alkylation of the quinoline core with an appropriate ethylating agent.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with diphenylacetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of quinoline carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,2-diphenylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide
  • N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methylbenzamide
  • N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-nitrobenzamide

Uniqueness

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,2-diphenylacetamide is unique due to its specific substitution pattern and the presence of the diphenylacetamide moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C27H26N2O4/c1-32-22-13-14-23(33-2)25-21(22)17-20(26(30)29-25)15-16-28-27(31)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,24H,15-16H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

WTIOLXMTXLPQEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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